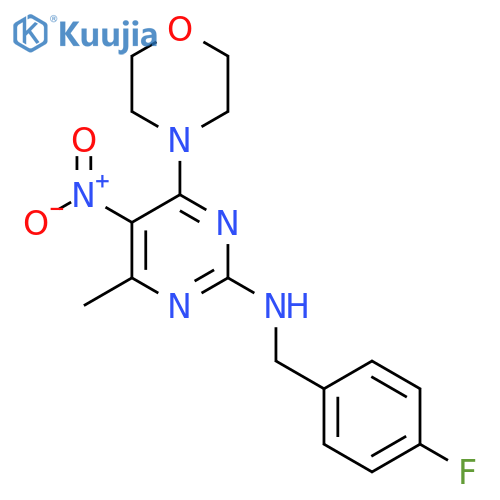

Cas no 1203396-28-4 (N-(4-fluorophenyl)methyl-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine)

N-(4-fluorophenyl)methyl-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- N-(4-fluorophenyl)methyl-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine

- N-(4-fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine

- N-[(4-fluorophenyl)methyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine

- N-[(4-fluorophenyl)methyl]-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine

- AKOS024255428

- 1203396-28-4

- VU0519332-1

- F5736-0177

-

- インチ: 1S/C16H18FN5O3/c1-11-14(22(23)24)15(21-6-8-25-9-7-21)20-16(19-11)18-10-12-2-4-13(17)5-3-12/h2-5H,6-10H2,1H3,(H,18,19,20)

- InChIKey: DDIXEPPCYGUVFH-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)CNC1=NC(C)=C(C(=N1)N1CCOCC1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 347.13936762g/mol

- どういたいしつりょう: 347.13936762g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 438

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 96.1Ų

N-(4-fluorophenyl)methyl-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5736-0177-2mg |

N-[(4-fluorophenyl)methyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine |

1203396-28-4 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5736-0177-5μmol |

N-[(4-fluorophenyl)methyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine |

1203396-28-4 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5736-0177-3mg |

N-[(4-fluorophenyl)methyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine |

1203396-28-4 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5736-0177-5mg |

N-[(4-fluorophenyl)methyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine |

1203396-28-4 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5736-0177-100mg |

N-[(4-fluorophenyl)methyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine |

1203396-28-4 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F5736-0177-1mg |

N-[(4-fluorophenyl)methyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine |

1203396-28-4 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5736-0177-30mg |

N-[(4-fluorophenyl)methyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine |

1203396-28-4 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5736-0177-15mg |

N-[(4-fluorophenyl)methyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine |

1203396-28-4 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5736-0177-50mg |

N-[(4-fluorophenyl)methyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine |

1203396-28-4 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5736-0177-75mg |

N-[(4-fluorophenyl)methyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine |

1203396-28-4 | 75mg |

$208.0 | 2023-09-09 |

N-(4-fluorophenyl)methyl-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

N-(4-fluorophenyl)methyl-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amineに関する追加情報

N-(4-Fluorophenyl)methyl-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine: A Comprehensive Overview

N-(4-fluorophenyl)methyl-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine, with CAS No 1203396-28-4, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, characterized by its pyrimidine core structure, incorporates several functional groups that contribute to its unique properties and potential applications in drug discovery.

The molecular structure of this compound is notable for its pyrimidine ring, which serves as a central scaffold for various substituents. The presence of a fluorophenyl group at the 4-position introduces electronic effects that can influence the compound's bioavailability and selectivity. Additionally, the morpholinyl group at the 6-position adds structural complexity and may enhance the compound's ability to interact with biological targets, such as enzymes or receptors.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, research published in 2023 demonstrated that N-(4-fluorophenyl)methyl derivatives exhibit promising anti-tumor activity by targeting specific oncogenic pathways. The nitro group at the 5-position of the pyrimidine ring has been shown to play a critical role in modulating the compound's redox properties, which may be exploited for selective cytotoxicity against cancer cells.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrimidine core. Advanced methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the yield and purity of this compound. These techniques not only enhance the efficiency of synthesis but also minimize environmental impact, aligning with green chemistry principles.

In terms of pharmacokinetics, studies have shown that this compound exhibits favorable absorption profiles in preclinical models. The presence of the morpholinyl group contributes to its solubility and stability in physiological conditions, which are essential attributes for drug candidates. Furthermore, recent investigations into its metabolic pathways have revealed that it undergoes phase II conjugation reactions, which may influence its bioavailability and toxicity profile.

The application of computational chemistry tools has significantly advanced our understanding of this compound's interactions with biological systems. Molecular docking studies have identified potential binding sites on key enzymes and receptors, providing insights into its mechanism of action. For example, simulations suggest that the compound may inhibit kinase activity by occupying an ATP-binding pocket, a mechanism that has been validated through in vitro assays.

Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic properties to enhance its therapeutic potential. Efforts are also underway to explore its efficacy in treating other conditions, such as inflammatory diseases and neurodegenerative disorders. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.

In conclusion, N-(4-fluorophenyl)methyl-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine, with CAS No 1203396-28-4, represents a promising lead compound in drug discovery. Its unique structural features and emerging biological data underscore its potential as a novel therapeutic agent across multiple therapeutic areas.

1203396-28-4 (N-(4-fluorophenyl)methyl-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine) 関連製品

- 951625-05-1(Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate)

- 1893221-28-7(1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine)

- 1315-07-7(Strontium selenide)

- 1187862-39-0(3-(3-methylbutyl)-1H-pyrazol-5-amine)

- 2138176-13-1(4-phenyl-2-(pyrimidin-2-yl)butan-2-amine)

- 569658-97-5(1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-i midazol-3-ium tetrafluoroborate)

- 18033-75-5(Silane,methoxydimethyl-)

- 2186671-29-2(benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate)

- 2228110-44-7(methyl 4-amino-4-(thiolan-2-yl)butanoate)

- 748768-34-5(1-(propane-1-sulfonyl)piperidin-4-amine)